molecular formula C11H10FNO2 B1333212 (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid CAS No. 71987-67-2

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Cat. No. B1333212
CAS RN: 71987-67-2
M. Wt: 207.2 g/mol
InChI Key: VJZAMNBVIWOUJR-UHFFFAOYSA-N
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Description

“(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a unique chemical compound with the empirical formula C11H10FNO2 and a molecular weight of 207.20 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid” can be represented by the SMILES string Cc1[nH]c2ccc(F)cc2c1CC(O)=O . This indicates that the molecule contains a fluorine atom attached to the 5-position of the indole ring, a methyl group attached to the 2-position, and an acetic acid group attached to the 3-position .


Physical And Chemical Properties Analysis

“(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid, have been studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s structural similarity to tryptophan allows it to interact with the indoleamine 2,3-dioxygenase (IDO) pathway, which is often upregulated in cancer cells .

Microbial Inhibition

The antimicrobial properties of indole derivatives make them suitable for developing new antibiotics. (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be used to synthesize compounds that target bacterial cell walls or disrupt essential bacterial enzymes, helping to combat antibiotic resistance .

Neurological Disorders

Indoles are known to cross the blood-brain barrier, making them candidates for treating neurological disorders. Derivatives of (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid could potentially be used in the synthesis of drugs for Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .

Metal Complexes for Medicinal Applications

Indole-containing metal complexes have shown promise in medicinal chemistry. (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be used to create such complexes, which may have enhanced biological activity and could be used in drug discovery for various diseases .

Anti-inflammatory and Analgesic Agents

Indole derivatives have been evaluated for their anti-inflammatory and analgesic properties. They can modulate inflammatory pathways and provide relief from pain, making them useful in the development of new painkillers and anti-inflammatory drugs .

Aldose Reductase Inhibitors

Compounds derived from indole derivatives have been assessed as inhibitors of aldose reductase, an enzyme involved in diabetic complications. Inhibitors based on (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid could help manage or prevent complications associated with diabetes .

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is the buyer’s responsibility to confirm product identity and/or purity . The safety data sheet (SDS) for this compound would provide detailed information about its hazards and safe handling procedures .

properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZAMNBVIWOUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378226
Record name (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

CAS RN

71987-67-2
Record name (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71987-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This ester (4.5 g, 0.019 mol.) was added to a solution of KOH (2.13 g, 38 mmol.) in methanol (100 ml), and the mixture was heated at reflux for 30 min. For working up, the mixture was diluted with water (100 ml) and methanol was distilled off using a rotary evaporator. The aqueous phase was adjusted to pH 4 with 2M HCl and stored for 2 h at 4° C. The white solid that precipitated was filtered off with suction and washed with methanol. (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid was obtained in a yield of 3.25 g (m.p. 136–138° C.).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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